molecular formula C27H29N5O2 B2834437 N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1396805-83-6

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide

Numéro de catalogue: B2834437
Numéro CAS: 1396805-83-6
Poids moléculaire: 455.562
Clé InChI: WIZZVAUQTURRGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide (hereafter referred to as the "target compound") is a heterocyclic small molecule with a molecular formula of C₂₂H₂₃N₃O₃ and a monoisotopic mass of 377.173942 . Its structure comprises three key moieties:

  • A piperidine-3-carboxamide core.
  • A 6-(4-methoxyphenyl)pyrimidin-4-yl substituent at the piperidine nitrogen.
  • An N-[2-(1H-indol-3-yl)ethyl] side chain.

Propriétés

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-34-22-10-8-19(9-11-22)25-15-26(31-18-30-25)32-14-4-5-21(17-32)27(33)28-13-12-20-16-29-24-7-3-2-6-23(20)24/h2-3,6-11,15-16,18,21,29H,4-5,12-14,17H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZZVAUQTURRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Piperidine vs. Pyrrolidine Carboxamide Analogs

A closely related analog, N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (), shares the same molecular formula (C₂₂H₂₃N₃O₃ ) but differs in two key aspects:

Ring Size : The target compound uses a 6-membered piperidine ring , whereas the analog employs a 5-membered pyrrolidine .

Implications :

  • The 5-oxo group in the pyrrolidine analog could improve solubility or polar interactions, though this remains speculative without activity data.

Pyrimidine Substituent Variations

Three compounds from highlight the impact of pyrimidine substituents on molecular properties:

(S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

(S)-1-(6-(4-morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

(S)-1-(6-(3,5-dimethylisoxazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

Key Differences from the Target Compound :

  • Heterocyclic Core : These analogs use a pyrrolo[2,3-d]pyrimidine fused ring system, enhancing rigidity compared to the target’s simple pyrimidine.
  • Substituents: The 4-methoxyphenyl group in the target is replaced with methoxypyridinyl, morpholinophenyl, or dimethylisoxazolyl, which modulate electronic and steric properties.
  • Lipophilicity : The trifluoromethoxybenzyl group in these analogs increases molecular weight (~593 vs. 377) and lipophilicity, likely affecting membrane permeability .

Indole Modifications

N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)piperidine-3-carboxamide () introduces a 6-fluoro substituent on the indole ring. Fluorination typically enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation . The absence of fluorine in the target compound may reflect a trade-off between potency and pharmacokinetic optimization.

Kinase Inhibitor Analog: AZD5363

The clinical candidate AZD5363 () shares a pyrimidine-piperidine-carboxamide scaffold but incorporates a pyrrolopyrimidine core and a chlorophenyl group. Key distinctions include:

  • Selectivity : AZD5363 is a potent Akt kinase inhibitor with reduced hERG affinity, minimizing cardiac toxicity risks.
  • Pharmacokinetics : Its hydroxypropyl side chain improves oral bioavailability, a feature absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Potential Biological Role
Target Compound C₂₂H₂₃N₃O₃ 377.44 Piperidine, pyrimidin-4-yl, indol-3-yl ethyl Kinase inhibitor (hypothetical)
Pyrrolidine Analog () C₂₂H₂₃N₃O₃ 377.44 Pyrrolidine, 5-oxo, phenyl substituent Solubility-focused analog
Morpholinophenyl Analog () C₃₀H₃₀F₃N₅O₃ 593.59 Pyrrolopyrimidine, trifluoromethoxybenzyl Kinase inhibitor candidate
AZD5363 () C₂₄H₂₈ClN₇O₃ 498.98 Pyrrolopyrimidine, chlorophenyl Akt kinase inhibitor (clinical)

Research Implications

  • Ring Size and Flexibility : Piperidine analogs (target compound) may offer broader binding adaptability compared to rigid pyrrolo[2,3-d]pyrimidine systems .
  • Substituent Optimization: The 4-methoxyphenyl group in the target compound balances electronic effects and steric bulk, but substituents like morpholinophenyl () or chlorophenyl () could enhance target affinity or selectivity.
  • Fluorination : Incorporating fluorine into the indole ring () merits exploration to improve metabolic stability.

Q & A

Basic: What are the recommended synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the 6-(4-methoxyphenyl)pyrimidin-4-yl and indole-ethylamine moieties. A common approach includes:

  • Coupling reactions : Use of peptide coupling agents (e.g., HATU, DCC) to link the piperidine-3-carboxamide core with the indole-ethylamine group .
  • Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions to attach the 4-methoxyphenyl group to the pyrimidine ring .
  • Solvent optimization : Reactions are conducted in anhydrous DMF or toluene under inert atmospheres to prevent oxidation .

Basic: How should researchers characterize the structural purity of this compound?

Critical techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm the integration of aromatic protons (indole, pyrimidine) and methoxy groups .
  • High-resolution mass spectrometry (HR-MS) : To verify molecular weight (expected ~500–550 g/mol) and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays .
  • Cell viability studies : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays to assess cytotoxicity .
  • Receptor binding studies : Use surface plasmon resonance (SPR) to measure affinity for serotonin or dopamine receptors, given the indole moiety’s prevalence in neurotransmitter analogs .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl, CF3) or donating (e.g., NH2) groups to modulate electronic effects .
  • Scaffold hopping : Replace the piperidine ring with pyrrolidine or azepane to assess conformational flexibility .
  • In silico modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins like PI3K or HDACs .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

  • Kinetic assays : Determine inhibition constants (Ki) using steady-state enzyme kinetics .
  • Cellular thermal shift assays (CETSA) : Identify target engagement in live cells .
  • Metabolomics profiling : LC-MS-based analysis to track downstream metabolic changes post-treatment .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Reproducibility checks : Validate assays across multiple labs with standardized protocols .
  • Orthogonal assays : Confirm enzyme inhibition using both fluorogenic and radiometric methods .
  • Batch analysis : Compare purity (>95% by HPLC) and stereochemical consistency (chiral HPLC) across synthetic batches .

Basic: What analytical methods ensure compound purity and stability during storage?

  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the carboxamide group) .
  • Forced degradation studies : Expose to heat (40°C), light, and humidity to identify labile functional groups .
  • Long-term stability : Store lyophilized powder at -80°C under argon to prevent oxidation of the indole moiety .

Basic: What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
  • Emergency measures : Immediate skin decontamination with soap/water and eye rinsing with saline .

Advanced: How can solubility issues in aqueous buffers be addressed for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility .
  • Prodrug strategies : Introduce phosphate or acetate groups at the carboxamide for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Advanced: What degradation products are likely under physiological conditions, and how are they characterized?

  • Hydrolysis : The carboxamide bond may cleave to yield piperidine-3-carboxylic acid and indole-ethylamine fragments .
  • Oxidation : Methoxy groups on the pyrimidine ring may convert to quinones under oxidative stress .
  • Analytical tools : UPLC-QTOF-MS to identify degradation pathways and quantify metabolites .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.